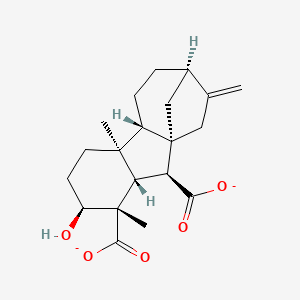
gibberellin A14(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A14(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A14. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A14.
Applications De Recherche Scientifique
Biosynthesis Pathways
Gibberellins (GAs), including Gibberellin A14(2-), are vital for plant developmental processes. Their biosynthesis involves two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. In Arabidopsis seedlings, both pathways contribute to GA biosynthesis, although GAs are predominantly synthesized through the MEP pathway. This understanding aids in exploring the manipulation of these pathways for agricultural applications (Kasahara et al., 2002).
Biological Activities and Structural Requirements
The biological activities of different gibberellins, including A12 and A14, have been tested in various plant bioassays. Modifications to the basic GA molecule, such as those found in gibberellins A12 and A14, can lead to more polar and active GAs, providing insights into the structural requirements for biological activity in plant growth and development (Hoad et al., 2004).
GA Receptor Interaction
The interaction of gibberellins with the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is crucial in controlling growth and developmental processes in plants. The structural basis of this interaction has been studied, providing a model for understanding how GAs, like Gibberellin A14(2-), regulate gene expression by promoting degradation of DELLA proteins (Murase et al., 2008).
GA Transport and Localization
The distribution patterns and concentration gradients of GAs play a significant role in plant growth and development. Studies on GA movement and localization, including Gibberellin A14(2-), are essential for understanding their role in processes like seed germination, shoot elongation, and fruit patterning. This research contributes to the development of strategies for optimizing GA application in agriculture (Binenbaum et al., 2018).
GA Metabolism and Signaling
Understanding GA metabolism and signaling is critical for improving crop performance. The manipulation of GA status, either genetically or through exogenous application, can optimize plant growth and yields. Research on GAs like Gibberellin A14(2-) helps identify targets for fine-tuning GA metabolism and signaling as a strategy for crop improvement (Gao & Chu, 2020).
Propriétés
Nom du produit |
gibberellin A14(2-) |
|---|---|
Formule moléculaire |
C20H26O5-2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/p-2/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 |
Clé InChI |
NJEWNTGSXKRWKA-MJPABCAUSA-L |
SMILES isomérique |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O |
SMILES canonique |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




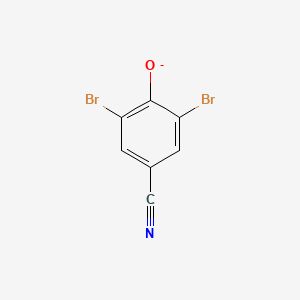
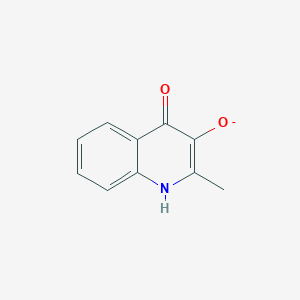
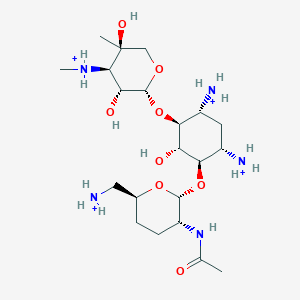
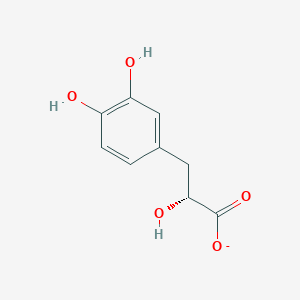
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)

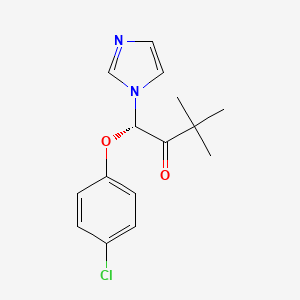
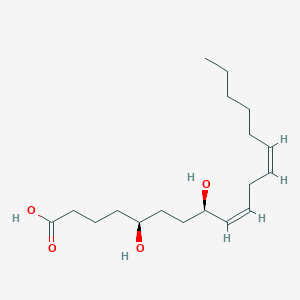
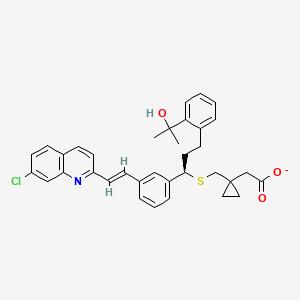
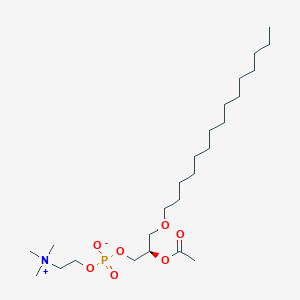
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)

